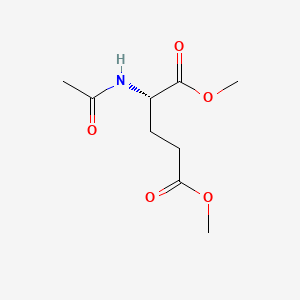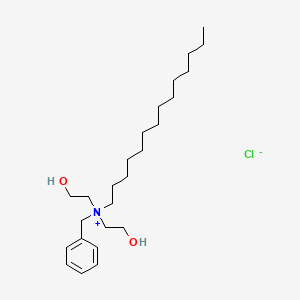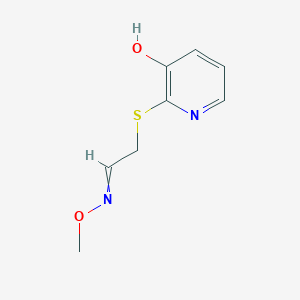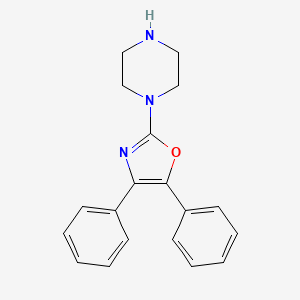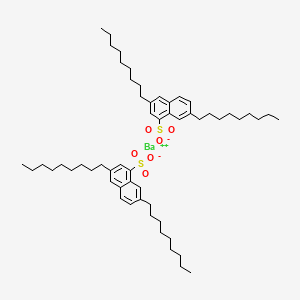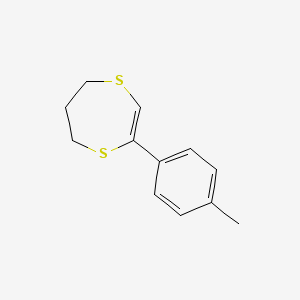
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is an organic compound characterized by its unique structure, which includes a dithiepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-tolyl-substituted precursors with sulfur sources under controlled temperatures and pressures to form the dithiepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepine ring to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiepines.
Aplicaciones Científicas De Investigación
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-dihydro-2-phenyl-5H-1,4-dithiepine
- 6,7-dihydro-2-methyl-5H-1,4-dithiepine
Uniqueness
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other dithiepines. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H14S2 |
|---|---|
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C12H14S2/c1-10-3-5-11(6-4-10)12-9-13-7-2-8-14-12/h3-6,9H,2,7-8H2,1H3 |
Clave InChI |
SEMCGZCSBXPFFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


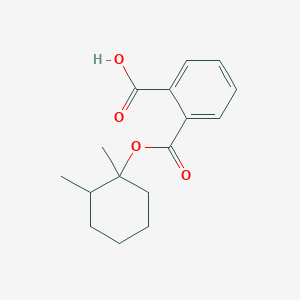
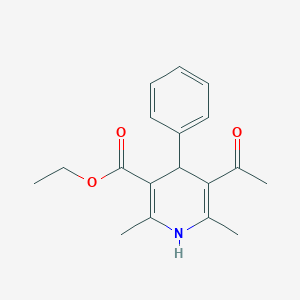
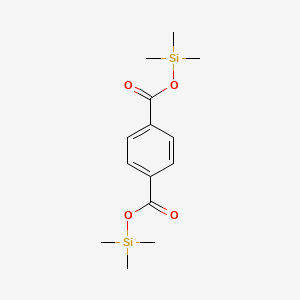
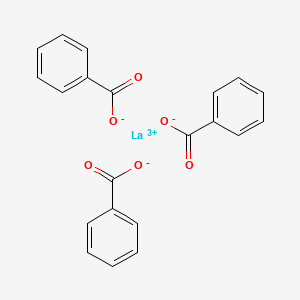
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

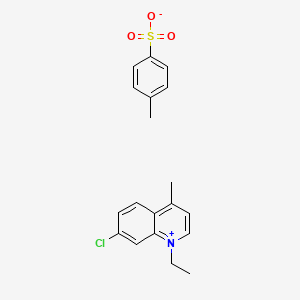
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
